

# Unveiling the Vibrational Landscape of Chromium Hexafluoride (CrF<sub>6</sub>): A Technical Guide

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## Compound of Interest

Compound Name: Chromium hexafluoride

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This technical guide provides a comprehensive analysis of the calculated vibrational frequencies of **chromium hexafluoride** (CrF<sub>6</sub>), a molecule of significant interest due to its high oxidation state and potential Jahn-Teller distortion. This document summarizes key theoretical predictions and available experimental data, offering a valuable resource for researchers in inorganic chemistry, computational modeling, and materials science.

## Calculated Vibrational Frequencies

The vibrational frequencies of CrF<sub>6</sub> have been investigated using various computational methods. Due to the challenges in handling electron correlation and the potential for Jahn-Teller effects in this d<sup>0</sup> complex, different levels of theory provide varying degrees of accuracy. Below is a summary of notable calculated harmonic vibrational frequencies.

For an octahedral (Oh) molecule like CrF<sub>6</sub>, the 15 vibrational modes are distributed among the following irreducible representations: A<sub>1g</sub> (Raman active), E<sub>g</sub> (Raman active), T<sub>1u</sub> (IR active), T<sub>2g</sub> (Raman active), and T<sub>2u</sub> (inactive). However, the true ground state geometry and consequent vibrational spectra can be influenced by the Jahn-Teller effect, which can lift the degeneracy of electronic states and cause a distortion from perfect octahedral symmetry.<sup>[1][2]</sup>

Table 1: Calculated Harmonic Vibrational Frequencies (cm<sup>-1</sup>) of Octahedral CrF<sub>6</sub>

Method/ Basis Set	v1 (A1g)	v2 (Eg)	v3 (T1u)	v4 (T1u)	v5 (T2g)	v6 (T2u)	Referen ce
HF/STO-3G	806	696	1083	338	589	305	Marsden et al.
HF/3-21G	774	661	993	309	535	271	Marsden et al.
HF/6-31G	777	675	1012	316	550	277	Marsden et al.
MP2/6-31G	724	609	851	288	487	244	Marsden et al.
CCSD(T) /cc-pVTZ (anharmo nic)	-	-	763 (v3)	-	-	-	Schlöder & Riedel[3]

Note: The study by Marsden et al. focused on the octahedral isomer. The values from Schlöder & Riedel are for the most intense IR active mode (v3) and are anharmonic frequencies, which are generally in better agreement with experimental values.

## Experimental Data

Experimental studies on CrF6 are challenging due to its high reactivity and instability. However, matrix isolation techniques have enabled the spectroscopic characterization of this molecule.

Table 2: Experimental Vibrational Frequency (cm<sup>-1</sup>) of CrF6

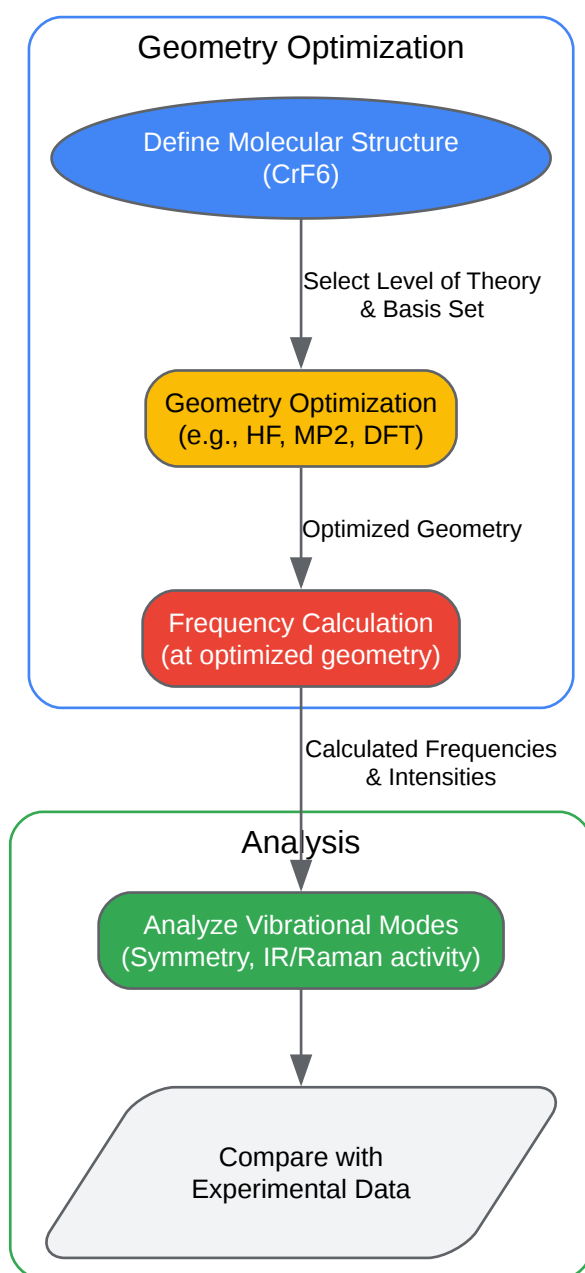
Technique	Matrix	Frequency (cm <sup>-1</sup> )	Assignment	Reference
Infrared Spectroscopy	Argon	763.2	v3 (T1u)	Holloway et al.[4]

This experimentally observed intense infrared band at  $763.2\text{ cm}^{-1}$  is attributed to the triply degenerate T<sub>1u</sub> stretching mode ( $\nu_3$ ) of an octahedral CrF<sub>6</sub> molecule.[4]

## Methodologies

### Computational Protocols

The calculated vibrational frequencies presented in this guide were obtained through ab initio quantum chemical calculations. A general workflow for such calculations is outlined below.



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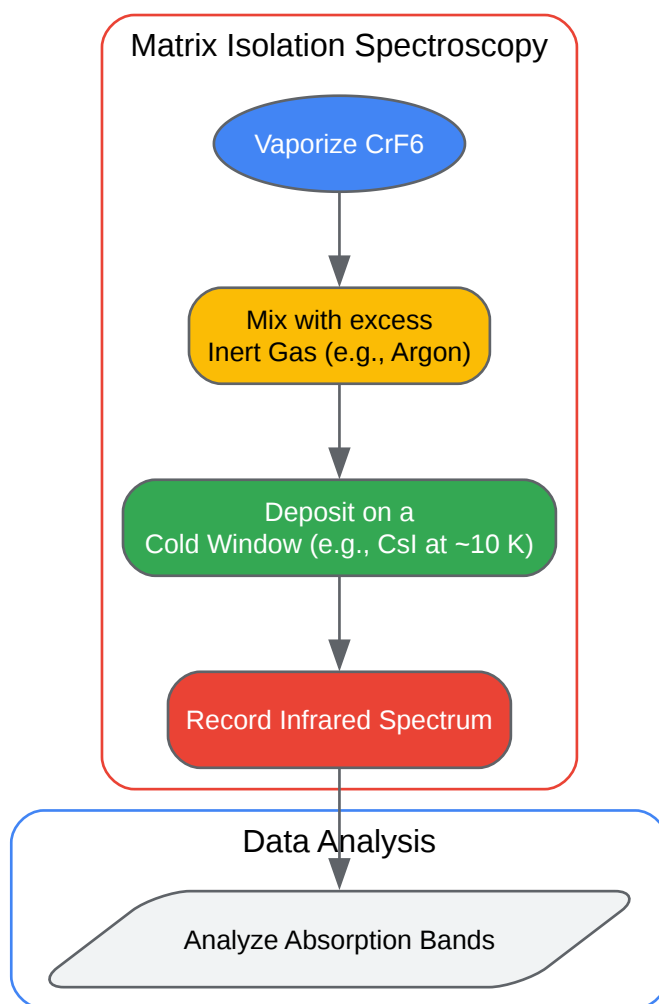
Caption: Computational workflow for determining vibrational frequencies.

The calculations performed by Marsden et al. employed Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2) with various basis sets (STO-3G, 3-21G, and 6-31G\*). The geometry of the CrF<sub>6</sub> molecule was first optimized at the chosen level of theory, followed by the calculation of the harmonic vibrational frequencies at the stationary point on the potential energy surface.

The more recent work by Schlöder and Riedel utilized the highly accurate coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method with a correlation-consistent polarized valence triple-zeta (cc-pVTZ) basis set to calculate the anharmonic infrared spectrum.[3] Anharmonic frequency calculations are computationally more demanding but often provide results that are in closer agreement with experimental findings.

## Experimental Protocols

The experimental observation of the vibrational frequency of CrF<sub>6</sub> was achieved through matrix isolation infrared spectroscopy.



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Caption: Experimental workflow for matrix isolation IR spectroscopy.

In this technique, volatile CrF<sub>6</sub> is mixed with a large excess of an inert gas, such as argon. This gas mixture is then condensed onto a cold window (e.g., CsI cooled to cryogenic temperatures, typically around 10-20 K). This process traps individual CrF<sub>6</sub> molecules in an inert solid matrix, preventing intermolecular interactions and allowing for the measurement of the vibrational spectrum of the isolated molecule. An infrared spectrometer is then used to record the absorption spectrum of the matrix-isolated species.<sup>[4]</sup>

## Discussion

The calculated vibrational frequencies for the T1u mode of CrF6 show a range of values depending on the computational method. The Hartree-Fock methods tend to overestimate vibrational frequencies, a well-known systematic error. The inclusion of electron correlation at the MP2 level significantly lowers the calculated frequencies, bringing them closer to the experimental value. The anharmonic CCSD(T) calculation by Schlöder and Riedel provides a value for the  $\nu_3$  mode ( $763\text{ cm}^{-1}$ ) that is in excellent agreement with the experimental value of  $763.2\text{ cm}^{-1}$  from matrix isolation studies.[3][4]

The potential for a Jahn-Teller distortion in CrF6, arising from the degeneracy of its electronic ground state, could lead to a splitting of the degenerate vibrational modes (Eg, T1u, T2g, T2u) and a reduction in symmetry from Oh. While the experimental matrix isolation spectrum shows a single sharp band for the  $\nu_3$  mode, suggesting a largely octahedral geometry in the argon matrix, subtle effects of the Jahn-Teller distortion might not be resolved or could be quenched by the matrix environment. Further high-resolution spectroscopic studies and more advanced theoretical treatments that explicitly account for vibronic coupling would be beneficial for a more complete understanding of the vibrational dynamics of CrF6.

## Conclusion

This technical guide has summarized the key calculated and experimental vibrational frequencies of **chromium hexafluoride**. The data highlights the importance of using high-level computational methods that include electron correlation to accurately predict the vibrational properties of such complex molecules. The excellent agreement between the most recent anharmonic calculations and the experimental matrix isolation data for the  $\nu_3$  mode provides strong evidence for the vibrational assignment. Future research should focus on exploring the other vibrational modes experimentally and theoretically, as well as further investigating the role of the Jahn-Teller effect on the molecular structure and spectroscopy of CrF6.

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